コタニン

概要

説明

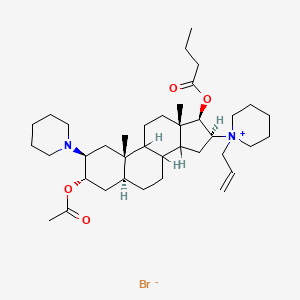

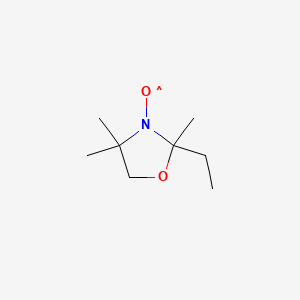

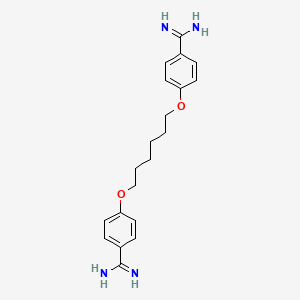

コタニン A は、アスペルギルス・グラウクス菌から初めて単離された天然のビスクマリン化合物です。8,8'-ビスクマリン類に属し、4,7-ジメトキシ-5-メチル-2H-クロメン-2-オンの正式な酸化二量化によって生成されます。

科学的研究の応用

Chemistry: Kotanin A is used as a model compound to study regio- and stereoselective phenol coupling reactions.

Biology: It has been investigated for its antimicrobial and cytotoxic activities.

Medicine: Kotanin A and its derivatives have shown potential as anticancer and antibacterial agents.

Industry: The compound is explored for its potential use as a natural insecticide.

作用機序

コタニン A の作用機序には、さまざまな分子標的と経路との相互作用が関与しています。コタニン A は、特定の酵素や受容体に結合することでその効果を発揮し、微生物の増殖を阻害し、がん細胞に細胞毒性を誘導します。 関与する正確な分子標的と経路はまだ調査中ですが、研究によると、コタニン A は DNA 複製やタンパク質合成などの重要な細胞プロセスを阻害する可能性があることが示唆されています 。

類似化合物の比較

類似化合物

イソコタニン A、B、C: これらは、同じ菌種から単離されたコタニン A の位置異性体です。

デスメチルコタニン: メチル基が 1 つ少ないコタニン A の誘導体です。

シデリン: コタニン A のモノマーの前駆体です。

ユニークさ

コタニン A は、他の類似化合物では一般的に見られない、特定の位置選択的および立体選択的なフェノールカップリング反応によってユニークです。 このユニークな化学反応は、コタニン A を複雑な有機反応を研究するための貴重なモデル化合物にしています 。

生化学分析

Biochemical Properties

Kotanin plays a significant role in biochemical reactions, particularly in the context of its production by Aspergillus species. It is synthesized through a polyketide pathway, which involves the incorporation of acetate units . Kotanin interacts with various enzymes and proteins during its biosynthesis, including polyketide synthases that facilitate the formation of its complex structure . Additionally, kotanin has been shown to inhibit certain enzymes, such as plant growth inhibitors, highlighting its potential as a bioactive compound .

Cellular Effects

Kotanin exerts various effects on different types of cells and cellular processes. In plant cells, kotanin acts as a growth inhibitor, affecting cell division and elongation . In microbial cells, kotanin has been observed to inhibit the growth of certain fungi and bacteria, suggesting its potential as an antimicrobial agent . Furthermore, kotanin influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of kotanin involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. Kotanin binds to target enzymes, altering their activity and affecting downstream biochemical pathways . For example, kotanin’s inhibition of plant growth is mediated through its binding to enzymes involved in cell wall synthesis and elongation . Additionally, kotanin can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kotanin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Kotanin is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that kotanin can have sustained effects on cellular processes, including prolonged inhibition of microbial growth and persistent alterations in plant cell metabolism .

Dosage Effects in Animal Models

The effects of kotanin vary with different dosages in animal models. At low doses, kotanin has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, kotanin can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

Kotanin is involved in various metabolic pathways, particularly those related to its biosynthesis and degradation. The polyketide pathway is central to kotanin production, involving the action of polyketide synthases and other enzymes . Kotanin can also influence metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism and energy production . Additionally, kotanin interacts with cofactors and other biomolecules that modulate its activity and stability .

Transport and Distribution

Within cells and tissues, kotanin is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific compartments . Kotanin’s distribution can affect its bioavailability and activity, influencing its overall impact on cellular function .

Subcellular Localization

Kotanin’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, kotanin may localize to the cell wall or cytoplasm in plant cells, where it exerts its growth-inhibitory effects .

準備方法

合成経路と反応条件

コタニン A は、モノマーのポリケチドシンターゼ由来化合物である 7-デメチルシデリンの二量化によって合成できます。 このプロセスには、有機化学と酵素学において関連するユニークな化学反応である、位置選択的および立体選択的なフェノールカップリングが含まれます 。 コタニン A の合成は広く研究されており、生合成経路と関与する酵素が明らかになっています 。

工業的製造方法

コタニン A の工業的製造には、通常、アスペルギルス・グラウクス、アスペルギルス・クラバツス、アスペルギルス・アリアセウス、アスペルギルス・ニガーなどのアスペルギルス属の培養が含まれます。これらの菌類は、コタニン A の生産を最適化するために、制御された条件下で培養されます。 その後、化合物はさまざまなクロマトグラフィー技術を使用して抽出および精製されます 。

化学反応の分析

反応の種類

コタニン A は、次のようないくつかのタイプの化学反応を起こします。

酸化: コタニン A は酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、コタニン A の官能基を修飾することができます。

置換: 置換反応は、コタニン A 分子に異なる置換基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が使用されることがよくあります。

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたコタニン A のさまざまな誘導体があり、これらは異なる生物活性を示す可能性があります 。

科学研究への応用

化学: コタニン A は、位置選択的および立体選択的なフェノールカップリング反応を研究するためのモデル化合物として使用されます。

生物学: 抗菌作用と細胞毒性作用について調査されています。

医学: コタニン A とその誘導体は、抗がん剤や抗菌剤としての可能性を示しています。

類似化合物との比較

Similar Compounds

Isokotanin A, B, and C: These are regioisomers of Kotanin A, isolated from the same fungal species.

Desmethylkotanin: A derivative of Kotanin A with one less methyl group.

Siderin: The monomeric precursor of Kotanin A.

Uniqueness

Kotanin A is unique due to its specific regio- and stereoselective phenol coupling reaction, which is not commonly observed in other similar compounds. This unique chemical reaction makes Kotanin A a valuable model compound for studying complex organic reactions .

特性

IUPAC Name |

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJOUDOXDHMIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182193 | |

| Record name | Kotanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27909-08-6 | |

| Record name | (8S)-4,4′,7,7′-Tetramethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27909-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kotanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027909086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kotanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Kotanin is a bicoumarin, meaning it consists of two coumarin units linked together. Its molecular formula is C20H16O6 and it has a molecular weight of 352.34 g/mol [, , , , ]. Structurally, it is closely related to other naturally occurring bicoumarins like isokotanin A, orlandin, and desertorin C. These compounds differ in the position of the methoxy group and the configuration of the biaryl axis. Notably, kotanin exists as atropisomers due to restricted rotation around the biaryl bond, with the (P)-atropisomer being the naturally occurring form produced by Aspergillus niger [, , , ].

ANone: Kotanin biosynthesis in Aspergillus niger follows a unique pathway involving a cytochrome P450 enzyme-catalyzed phenol coupling reaction [, ]. The pathway starts with the polyketide synthase (PKS)-derived monomer, 7-demethylsiderin. This monomer undergoes a regio- and stereoselective phenol coupling, catalyzed by the cytochrome P450 enzyme KtnC, to form the 8,8′-dimer P-orlandin, a direct precursor of kotanin. Subsequent O-methylation steps convert P-orlandin to demethylkotanin and finally to kotanin [, , ]. Interestingly, the regioselectivity of the phenol coupling reaction determines whether kotanin (8,8'-coupling) or its regioisomer, desertorin A (6,8'-coupling), is produced, highlighting the crucial role of specific cytochrome P450 enzymes in dictating the final product [].

ANone: While the specific mechanism of action of kotanin is yet to be fully elucidated, research suggests it might possess insecticidal properties. Studies have shown that kotanin, along with its structural analogs like isokotanin B and C, exhibit activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus) []. This finding suggests potential applications of kotanin and its derivatives as natural insecticides.

ANone: Kotanin is primarily produced by filamentous fungi belonging to the genus Aspergillus, specifically those within Aspergillus section Nigri [, , ]. Aspergillus niger is a well-known producer of kotanin [, ]. Other species like Aspergillus welwitschiae, Aspergillus clavatus, and Cladosporium herbarum have also been reported to produce this bicoumarin [, , ]. Interestingly, the production of kotanin and its related metabolites can vary significantly between different species and even strains within the same species, highlighting the diversity of fungal secondary metabolism [, , ].

ANone: Yes, advanced analytical techniques are employed to detect and quantify kotanin. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for the identification and quantification of kotanin in various matrices, including fungal cultures and food samples [, ]. This technique allows for the separation and sensitive detection of kotanin, even at trace levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)